molecular formula C14H20FNO2 B2720606 N-(2-(3-fluorophenyl)-2-methoxyethyl)pentanamide CAS No. 1705190-35-7

N-(2-(3-fluorophenyl)-2-methoxyethyl)pentanamide

Cat. No.: B2720606
CAS No.: 1705190-35-7
M. Wt: 253.317
InChI Key: YGPAXGULBMKSIM-UHFFFAOYSA-N
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Description

N-(2-(3-fluorophenyl)-2-methoxyethyl)pentanamide is a synthetic organic compound featuring a fluorophenyl group and a pentanamide chain, connected by a methoxyethyl linker. Fluorinated compounds are of significant interest in medicinal chemistry and drug discovery research due to their potential to modulate the biological activity, metabolic stability, and pharmacokinetic properties of small molecules. Researchers investigate such compounds for structure-activity relationship (SAR) studies to understand how specific structural modifications, like the introduction of a fluorine atom or variation in acyl chain length, influence interactions with biological targets. This compound is provided for use in analytical reference standards and in vitro pharmacological research. It is strictly for laboratory research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO2/c1-3-4-8-14(17)16-10-13(18-2)11-6-5-7-12(15)9-11/h5-7,9,13H,3-4,8,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPAXGULBMKSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCC(C1=CC(=CC=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-fluorophenyl)-2-methoxyethyl)pentanamide typically involves a multi-step process. One common method includes the reaction of 3-fluorobenzaldehyde with methoxyethylamine to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the acylation of the amine with pentanoyl chloride under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst selection, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-fluorophenyl)-2-methoxyethyl)pentanamide undergoes various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N-(2-(3-fluorophenyl)-2-methoxyethyl)pentanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(3-fluorophenyl)-2-methoxyethyl)pentanamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the methoxyethyl chain modulates its solubility and bioavailability. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares the target compound with analogs based on substituents, molecular weight, and inferred biological activity:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Use
N-(2-(3-Fluorophenyl)-2-methoxyethyl)pentanamide 3-Fluorophenyl, methoxyethyl ~295.34* Potential enzyme inhibition or intermediate
N-(4-Methoxyphenyl)acetamide 4-Methoxyphenyl 179.21 Synthetic intermediate
ZST316 Guanidino, methoxyethyl ~352.42 DDAH-1 inhibitor
CF2 () Isoxazole, dioxoisoindoline ~529.56 Unknown (structural complexity)
N-(3-Methoxyphenyl)-3-(4-methylphenoxy)propanamide 3-Methoxyphenyl, phenoxy ~343.39 Intermediate or agrochemical candidate

*Calculated based on structural formula.

Key Observations :

  • Fluorine Substitution: The 3-fluorophenyl group distinguishes the target compound from non-fluorinated analogs (e.g., CF2 in ). Fluorine’s electron-withdrawing effects may improve binding affinity to hydrophobic enzyme pockets, as seen in NFOT, a spirocyclic compound with fluorophenyl groups .

Pharmacological and Functional Insights

  • Enzyme Inhibition Potential: The methoxyethyl group in ZST316 and the target compound may interact with catalytic sites in enzymes like DDAH-1, though target-specific assays are needed .
  • Agrochemical Relevance : Compounds with methoxyphenyl or fluorophenyl groups (e.g., fenfuram in ) are used as fungicides, suggesting possible agrochemical applications .
  • Proteomic Applications : Complex pentanamide derivatives like IBB () are used in biotinylation, highlighting the versatility of this scaffold in chemical biology .

Biological Activity

N-(2-(3-fluorophenyl)-2-methoxyethyl)pentanamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a pentanamide backbone with a methoxyethyl group and a fluorophenyl substituent. This unique structure may influence its interaction with biological targets.

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly the GABAergic system. The modulation of GABA transporters (GATs) has been a key focus in understanding the biological activity of such compounds. For instance, studies have demonstrated that functionalized amino acids can inhibit GABA uptake, suggesting a potential role for this compound in neuropathic pain modulation .

Antinociceptive Effects

In vivo studies have shown that compounds similar to this compound exhibit antinociceptive properties. For example, derivatives have been tested in rodent models of neuropathic pain induced by chemotherapy agents like oxaliplatin and paclitaxel. These studies revealed significant reductions in pain sensitivity without inducing motor deficits, indicating a favorable safety profile .

Interaction with GABA Transporters

The compound's potential as a GABA transporter inhibitor has been highlighted in various studies. The inhibitory potency against mouse GAT subtypes (mGAT1-4) was assessed using [^3H]GABA uptake assays. Compounds demonstrating at least 50% inhibition at 100 μM were classified as active. For instance, certain derivatives showed promising pIC50 values, indicating effective binding and inhibition of GABA uptake .

Case Studies

  • Neuropathic Pain Models : In a series of experiments involving diabetic and chemotherapy-induced neuropathic pain models, this compound derivatives exhibited significant antiallodynic and antihyperalgesic effects. These findings suggest that the compound may serve as a therapeutic agent for managing neuropathic pain conditions .
  • GABA Transporter Inhibition : A study focusing on the structure-activity relationship (SAR) of related compounds found that modifications to the lipophilic side chains significantly influenced their inhibitory effects on GATs. This highlights the importance of chemical structure in determining biological activity and efficacy .

Data Summary

CompoundpIC50 (mGAT1)pIC50 (mGAT3)pIC50 (mGAT4)Comments
This compound5.31 ± 0.044.86 ± 0.105.24 ± 0.05Significant GABA uptake inhibition
Other functionalized analogsVariesVariesVariesComparison to parent compound

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